7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione
Brand Name: Vulcanchem
CAS No.: 62366-65-8
VCID: VC17283473
InChI: InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H
SMILES:
Molecular Formula: C11H4Br2N2O2
Molecular Weight: 355.97 g/mol

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione

CAS No.: 62366-65-8

Cat. No.: VC17283473

Molecular Formula: C11H4Br2N2O2

Molecular Weight: 355.97 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione - 62366-65-8

Specification

CAS No. 62366-65-8
Molecular Formula C11H4Br2N2O2
Molecular Weight 355.97 g/mol
IUPAC Name 7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione
Standard InChI InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H
Standard InChI Key IWUVLTLWZCDFCB-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=N1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br

Introduction

7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. It is characterized by bromine substituents at the 7th and 8th positions of the imidazoisoquinoline framework. The molecular formula of this compound is C10H4Br2N2O2C_{10}H_{4}Br_{2}N_{2}O_{2}, with a molecular weight of 328.96 g/mol.

Key Features:

  • Chemical Class: Imidazoisoquinoline derivatives.

  • Structural Highlights: Contains a fused imidazole and isoquinoline ring system with bromine atoms at specific positions.

  • Applications: Investigated for pharmacological properties such as antitumor and antimicrobial activities.

Synthesis of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione

The synthesis of this compound typically involves multi-step organic reactions that ensure the selective introduction of bromine atoms and the formation of the imidazoisoquinoline framework.

General Synthetic Approach:

  • Bromination: A precursor compound undergoes bromination to introduce bromine atoms at desired positions.

  • Cyclization: Subsequent cyclization reactions form the imidazo[1,2-b]isoquinoline core.

  • Optimization: Reaction conditions are optimized to minimize side reactions and improve yield.

This synthetic strategy enables researchers to produce derivatives for further biological evaluation.

Structural and Spectroscopic Data

The structural integrity of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can be analyzed using advanced spectroscopic techniques.

ParameterDetails
Molecular FormulaC10H4Br2N2O2C_{10}H_{4}Br_{2}N_{2}O_{2}
Molecular Weight328.96 g/mol
Spectroscopic MethodsNuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS)
Crystallographic DataBond lengths and angles available through X-ray crystallography studies

These techniques confirm the compound's purity and provide insights into its electronic structure.

Biological Activities

Imidazoisoquinoline derivatives like 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione are known for their diverse biological properties:

Pharmacological Potential:

  • Antitumor Activity: Exhibits cytotoxic effects against certain cancer cell lines.

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.

Further studies are required to elucidate its mechanism of action and optimize its therapeutic potential.

Chemical Reactivity and Derivatization

This compound can participate in various chemical reactions that allow for functional modifications:

Key Reactions:

  • Substitution Reactions: Bromine atoms serve as reactive sites for nucleophilic substitution.

  • Cycloaddition Reactions: The imidazoisoquinoline core can engage in cycloaddition to form novel derivatives.

These reactions are critical for designing analogs with enhanced biological properties.

Applications in Medicinal Chemistry

The unique structure of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione makes it a valuable scaffold in drug discovery:

Current Applications:

  • Lead Optimization: Used as a starting point for synthesizing compounds with improved pharmacokinetics.

  • Medicinal Chemistry Research: Explored for its role in targeting enzymes or receptors involved in disease pathways.

Ongoing research aims to expand its applications in therapeutic areas such as oncology and infectious diseases.

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